molecular formula C7H3Cl2F3O B1410382 1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene CAS No. 1807059-98-8

1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene

Cat. No.: B1410382
CAS No.: 1807059-98-8
M. Wt: 231 g/mol
InChI Key: XPCPMEAYNKFVFF-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene is an organic compound with the molecular formula C7H3Cl2F3O It is a halogenated aromatic compound, characterized by the presence of chlorine and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the reaction of 1,5-dichloro-2-fluorobenzene with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety. This often includes the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized aromatic compounds.

Scientific Research Applications

1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting metabolic pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug design and biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dichloro-2-fluorobenzene
  • 2,4-Dichloro-1-fluorobenzene
  • 1,5-Dichloro-2-methoxy-4-fluorobenzene

Uniqueness

1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The difluoromethoxy group adds further complexity, making it a versatile compound for various applications. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in both research and industrial contexts.

Properties

IUPAC Name

1,5-dichloro-2-(difluoromethoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-3-1-4(9)6(2-5(3)10)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCPMEAYNKFVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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